molecular formula C20H26O6 B610166 Ponicidin CAS No. 52617-37-5

Ponicidin

Cat. No. B610166
CAS RN: 52617-37-5
M. Wt: 362.42
InChI Key: WHRDRHNMTIXZNY-ISUYKJBHSA-N
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Description

Ponicidin, also known as Rubescensine B, is a diterpenoid derived from Rabdosia rubescens . It exhibits immunoregulatory, anti-inflammatory, anti-viral, and anti-cancer activity . Ponicidin induces apoptosis of gastric carcinoma cells, decreases the phosphorylation of JAK2 and STAT3, and shows no effect on protein levels of JAK2 and STAT3 .


Molecular Structure Analysis

Ponicidin has a molecular formula of C20H26O6 . It has an average mass of 362.417 Da and a monoisotopic mass of 362.172943 Da . The molecule has 10 defined stereocentres .


Physical And Chemical Properties Analysis

Ponicidin has a density of 1.5±0.1 g/cm^3 . It has a boiling point of 580.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±3.7 mmHg at 25°C . The enthalpy of vaporization is 99.8±6.0 kJ/mol . The flash point is 210.0±23.6 °C . The index of refraction is 1.649 . The molar refractivity is 90.0±0.4 cm^3 . It has 6 H bond acceptors and 3 H bond donors .

Scientific Research Applications

Anti-Cancer Properties

Ponicidin has shown significant anti-cancer properties. It has been found to inhibit the growth of gastric carcinoma cell line MKN28 and induce apoptosis of MKN28 cells . The suppression was in both time- and dose-dependent manner . The cell cycle was blocked and reactive oxygen species (ROS) generation was increased after the cells were treated with ponicidin .

Apoptosis Induction

Ponicidin induces apoptosis via the signaling pathway regulated by Janus kinase 2 (JAK2) and signal transducers and activators of transcription 3 (STAT3) . Bcl-2 expression was down-regulated remarkably while Bax expression and the active form of caspase-3 were increased after apoptosis occurred .

ROS Generation

Ponicidin induces reactive oxygen species (ROS) generation in MKN28 cells . This is significant as ROS are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis.

Anti-Proliferation Effects

Ponicidin has significant anti-proliferation effects by inducing apoptosis on leukemia cells in vitro . The suppression was in both time- and dose-dependent manner . After treatment with ponicidin, the morphologic changes including reduction in the volume and nuclear chromatin condensation were observed .

5. Downregulation of Survivin and Bcl-2 Expressions Both survivin and Bcl-2 expressions were down-regulated remarkably while Bax expression remained constant before and after apoptosis occurred . This suggests that downregulation of survivin as well as Bcl-2 expressions may be the important apoptosis inducing mechanisms .

Potential Therapeutic Agent

Given its various biological effects, Ponicidin may serve as a potential therapeutic agent for gastric carcinoma and leukemia .

properties

IUPAC Name

(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3/t9?,10-,11-,12+,14-,15-,16-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRDRHNMTIXZNY-CJZVHFPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H]([C@]23[C@@H]1[C@@H]([C@@]4([C@]56[C@H]2CCC([C@@H]5O[C@H]3O4)C(=C)C6=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 92043456

CAS RN

52617-37-5
Record name 52617-37-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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